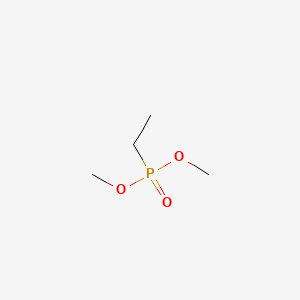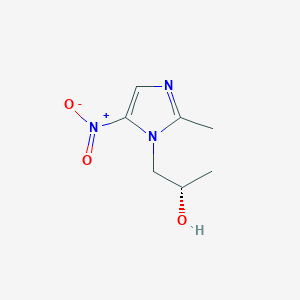
Dimethyl ethylphosphonate
Übersicht
Beschreibung
Dimethyl ethylphosphonate is an organophosphorus compound . It’s a simple structure with a molecular formula of C4H11O3P . It has an average mass of 138.102 Da and a monoisotopic mass of 138.044586 Da .
Synthesis Analysis
Phosphonic acids and their salts are often prepared from phosphorous acid, exploiting its reactive P−H bond . The Michaelis–Arbuzov reaction is a common method for the synthesis of phosphonates . For example, methyl iodide catalyses the conversion of trimethyl phosphite to the phosphonate ester dimethyl methylphosphonate .Molecular Structure Analysis
The molecular structure of this compound is based on a tetrahedral phosphorus center . It is structurally closely related to phosphorous acid .Chemical Reactions Analysis
Dimethyl methylphosphonate is a schedule 2 chemical as it may be used in the production of chemical weapons. It will react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .Physical And Chemical Properties Analysis
This compound is a simple structure with a molecular formula of C4H11O3P . It has an average mass of 138.102 Da and a monoisotopic mass of 138.044586 Da .Wissenschaftliche Forschungsanwendungen
Toxicological Aspects
- Biotransformation and Toxicity in Rats : Research on the biotransformation of Dimethyl methylphosphonate (DMMP) and Diethyl ethylphosphonate (DEEP) in rats showed significant findings. Both compounds were rapidly absorbed and excreted, with DMMP inducing α2u-globulin accumulation in male rats' kidneys. This accumulation was linked to the formation of renal tumors in male rats but not in females or mice, suggesting a sex-specific toxicological response related to DMMP and DEEP in male rats (Blumbach et al., 2000).
Applications in Medical Imaging and Treatment
- Potential as Contrast Agents : Dimethyl 2-acetoxy-2-(2,4-diiodo-5-aminophenyl)ethylphosphonate and its derivatives have been synthesized with potential applications as non-ionic selective X-ray contrast agents (Shalem et al., 2000).
- Use in Bisphosphonate Therapy : Dimethyl‐APD, a bisphosphonate, has shown effectiveness in inhibiting bone resorption in patients with Paget's disease. Its potency was predicted in vitro and confirmed in clinical settings, representing a congruence between basic and clinical research in bisphosphonate development (Papapoulos et al., 1989).
Applications in Material Science
- Flame Retardant Additive for Batteries : Dimethyl methylphosphonate (DMMP) has been utilized as an effective flame retardant additive in lithium-ion battery electrolytes. It significantly suppresses flammability while maintaining good electrochemical performance, thus enhancing the safety of lithium-ion batteries (Xiang et al., 2007).
Wirkmechanismus
Safety and Hazards
Dimethyl ethylphosphonate is considered hazardous. It causes serious eye irritation and may cause genetic defects . It is also suspected of damaging fertility or the unborn child . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment, washing thoroughly after handling, and wearing eye/face protection .
Zukünftige Richtungen
While there is limited information on the future directions of Dimethyl ethylphosphonate, it’s worth noting that organophosphorus compounds have a wide range of applications. They are commonly used as drugs or pesticides or in the production of ion batteries . Some organophosphorus compounds, which were developed as warfare nerve agents, are neurotoxic and potentially lethal to living organisms .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphorylethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4-8(5,6-2)7-3/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMSHVVGOSZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023351 | |
| Record name | Dimethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6163-75-3 | |
| Record name | Dimethyl ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl ethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-1-[(Prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B3192200.png)



![Ethanone, 1-[3-chloro-4-(phenylmethoxy)phenyl]-](/img/structure/B3192239.png)
![4-[(4-Heptylphenyl)ethynyl]benzonitrile](/img/structure/B3192254.png)



